![molecular formula C16H14ClN3O B5884030 N-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]acetamide](/img/structure/B5884030.png)
N-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]acetamide
Overview
Description
N-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]acetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as CBA-NH2 and has a molecular formula of C16H13ClN2O.
Scientific Research Applications
Medicinal Chemistry
Benzimidazole, a core structure in this compound, is a medicinally important heterocyclic moiety . Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system . They have been synthesized and screened for various biological activities, including anticancer, hormone antagonist, antiviral, anti-HIV, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant, and antidiabetic activities .
Anticancer Agents
Benzimidazoles have shown potential as anticancer agents . They can act as protein kinase CK2 inhibitors, tyrosine kinase inhibitors, and topoisomerase inhibitors .
Antiviral Agents
Benzimidazoles have demonstrated antiviral properties, including anti-HIV and antihepatitic activities . They have also shown potential against respiratory syncytial virus .
Antibacterial and Antifungal Agents
Benzimidazoles can act as antibacterial and antifungal agents . For example, certain benzimidazole derivatives have shown promising antibacterial activity .
Anthelmintic and Antiprotozoal Agents
Benzimidazoles have been used as anthelmintic (anti-worm) and antiprotozoal agents .
Antihypertensive and Antidiabetic Agents
Benzimidazoles have shown potential as antihypertensive and antidiabetic agents .
Coagulant and Anticoagulant Agents
Benzimidazoles can act as coagulants and anticoagulants .
Hormone Antagonists
Mechanism of Action
Target of Action
Benzimidazole derivatives are known to interact with a wide range of biological targets due to their structural similarity to naturally occurring nucleotides .
Mode of Action
Benzimidazole derivatives are known to interact with their targets through various mechanisms, including inhibition of enzymes, antagonism of receptors, and disruption of cell division .
Biochemical Pathways
Benzimidazole derivatives are known to affect a variety of biochemical pathways, depending on their specific targets .
Result of Action
Benzimidazole derivatives are known to have diverse biological and clinical applications, including anticancer, antiviral, anti-hiv, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant, and antidiabetic activities .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of benzimidazole derivatives .
properties
IUPAC Name |
N-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O/c1-11(21)18-16-19-14-4-2-3-5-15(14)20(16)10-12-6-8-13(17)9-7-12/h2-9H,10H2,1H3,(H,18,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUZVZWTTQNJEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701320757 | |
Record name | N-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701320757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
7.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26658974 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]acetamide | |
CAS RN |
371223-14-2 | |
Record name | N-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701320757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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